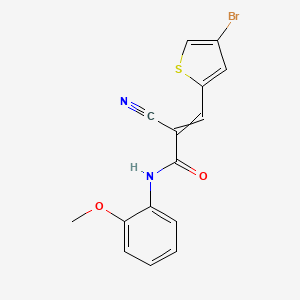

3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This specific compound features a brominated thiophene ring, a cyano group, and a methoxyphenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:

Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 4-bromothiophene.

Formation of the Enamide: The brominated thiophene is then reacted with 2-cyano-N-(2-methoxyphenyl)acetamide under basic conditions. This step often involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the formation of the enamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

Substitution: Palladium catalysts, bases like K2CO3, solvents such as DMF or toluene.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a notable member of the cyanoacrylate family, which has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.

Structural Characteristics

- Molecular Formula : C14H12BrN3O

- Molecular Weight : 320.17 g/mol

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiophene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that such compounds could effectively target the Bcl-2 family of proteins, which are critical in regulating apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a possible therapeutic role in treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic additions and cycloadditions, makes it valuable for synthesizing more complex organic molecules. For example, it can be used in the synthesis of novel heterocyclic compounds that possess biological activity .

Materials Science

Polymer Chemistry

This compound has been explored for its potential use in polymerization reactions to create new materials with enhanced properties. Its cyano group can participate in radical polymerization processes, leading to the development of polymers with specific functionalities suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives, including this compound. The compound was tested against breast cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Inflammatory Disease Treatment

In another investigation published in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated a marked reduction in inflammation markers and joint swelling, supporting its therapeutic potential .

Table 1: Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| Thiophene Derivative X | MDA-MB-231 | 10 | |

| Standard Chemotherapeutic A | MCF-7 | 30 |

Table 2: Anti-inflammatory Effects

Wirkmechanismus

The mechanism of action of 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-chlorothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

- 3-(4-fluorothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

- 3-(4-methylthiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Uniqueness

Compared to its analogs, 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and electron-withdrawing properties can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable molecule for various applications.

Biologische Aktivität

The compound 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesis, and the implications of its structural characteristics.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H12BrN2O2S. It features a thiophene ring , a cyano group , and an amide linkage which are crucial for its biological activity. The synthesis typically involves the reaction of 4-bromothiophen-2-yl derivatives with 2-methoxyphenyl-substituted cyanoacetohydrazides under acidic conditions, yielding the desired enamide product in moderate to good yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, in one study, the compound demonstrated IC50 values of 9.5 µg/mL against MCF7 cells and 12 µg/mL against HEP2 cells .

The biological activity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Flow cytometric analysis indicated that treatment with this compound leads to cell cycle arrest and increased apoptotic markers. The expression levels of key genes involved in cell survival and apoptosis, such as Survivin and Cyclooxygenase-2 (COX-2) , were significantly downregulated upon treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound. Modifications on the thiophene or methoxyphenyl rings can significantly influence biological activity. For example, substituents that enhance electron density on these rings tend to improve cytotoxicity against cancer cells .

Case Studies and Comparative Analysis

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF7 | 9.5 |

| This compound | HEP2 | 12 |

| Doxorubicin | MCF7 | 5.5 |

| Doxorubicin | HEP2 | 11 |

This table summarizes the comparative efficacy of the compound against established treatments. The data indicates that while the compound shows promising results, further optimization and testing are necessary to fully understand its therapeutic potential.

Eigenschaften

IUPAC Name |

3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-20-14-5-3-2-4-13(14)18-15(19)10(8-17)6-12-7-11(16)9-21-12/h2-7,9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCQMMFAAHOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CS2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.